Desmethyl Chlorpheniramine Maleate Salt

Catalog No.
S864441
CAS No.
22630-25-7
M.F
C₁₉H₂₁ClN₂O₄
M. Wt
376.83
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethyl Chlorpheniramine Maleate Salt

CAS Number

22630-25-7

Product Name

Desmethyl Chlorpheniramine Maleate Salt

IUPAC Name

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine

Molecular Formula

C₁₉H₂₁ClN₂O₄

Molecular Weight

376.83

InChI

InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

SMILES

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Synonyms

2-[p-Chloro-α-[2-(methylamino)ethyl]benzyl]pyridine Maleate;

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.

Desmethyl chlorpheniramine maleate salt (CAS 22630-25-7) is the primary N-demethylated metabolite of the H1-receptor antagonist chlorpheniramine, formulated as a stable maleate salt [1]. In industrial and analytical procurement, it is predominantly sourced as a certified reference material (CRM) to meet regulatory pharmacopeial requirements, specifically designated as European Pharmacopoeia (EP) Impurity C and USP Related Compound C [2]. Beyond pharmaceutical quality control, it serves as an essential analytical standard for in vitro drug metabolism and pharmacokinetics (DMPK) assays and forensic toxicology, where its precise quantification is required to track CYP-mediated clearance and verify long-term exposure in biological matrices [3].

Procuring the parent drug (chlorpheniramine) or the secondary metabolite (didesmethylchlorpheniramine) as a substitute for desmethyl chlorpheniramine maleate is analytically invalid due to distinct chromatographic and mass spectrometric profiles [1]. In reversed-phase HPLC, the loss of the N-methyl group significantly increases the polarity of desmethyl chlorpheniramine, causing it to elute earlier than the parent compound, which is a critical parameter for resolving peaks in stability-indicating assays [2]. Furthermore, substituting the maleate salt with the free base form introduces high gravimetric variance during standard preparation, as the free base is prone to hygroscopicity and physical instability, whereas the maleate salt provides a reliable, high-melting crystalline solid essential for precise molar calibration [3].

Baseline Chromatographic Resolution for API Impurity Profiling

In standard reversed-phase HPLC assays used for pharmaceutical quality control, desmethyl chlorpheniramine exhibits a distinct retention profile compared to the parent API [1]. Under typical C18 column conditions with an acetonitrile/phosphate buffer, the desmethyl metabolite elutes at approximately 5.24 minutes, whereas the intact chlorpheniramine parent elutes at 6.60 minutes [2]. This significant retention time shift is driven by the increased polarity resulting from N-demethylation.

Evidence DimensionReversed-phase HPLC retention time
Target Compound DataElutes at ~5.24 min
Comparator Or BaselineChlorpheniramine parent API (~6.60 min)
Quantified DifferenceClear baseline resolution (Δ = 1.36 min)
ConditionsReversed-phase C18 column, acetonitrile/phosphate buffer mobile phase

Guarantees accurate, interference-free quantification of Impurity C in stability-indicating assays for pharmaceutical QA/QC.

Gravimetric Precision via Salt Form Selection

For analytical laboratories, the physical form of the reference standard dictates the accuracy of calibration curves. Desmethyl chlorpheniramine maleate salt is a stable crystalline solid with a defined melting point of 119-123°C . In contrast, the free base of desmethyl chlorpheniramine is highly susceptible to moisture absorption and oil formation under ambient conditions, leading to significant weighing errors [1].

Evidence DimensionSolid-state stability and melting point
Target Compound DataStable crystalline solid (mp 119-123°C)
Comparator Or BaselineDesmethyl chlorpheniramine free base (hygroscopic/oil-prone)
Quantified DifferenceEliminates moisture-induced gravimetric variance during weighing
ConditionsAmbient laboratory weighing for analytical standard preparation

Crucial for analytical laboratories that require exact molar concentrations for calibration curves and regulatory compliance.

Forensic Biomarker Accumulation in Keratin Matrices

In forensic toxicology, the basic amine structure of desmethyl chlorpheniramine gives it a high binding affinity for melanin in keratinized tissues. LC-MS/MS studies demonstrate that this metabolite can be reliably detected and quantified in hair and nail segments up to 12 months post-administration [1]. In contrast, acidic or neutral drug metabolites are either undetectable or rapidly cleared from these matrices [2].

Evidence DimensionDetection window in hair/nail matrices
Target Compound DataReliable detection up to 12 months post-administration
Comparator Or BaselineAcidic/neutral drug metabolites (undetectable in nails)
Quantified DifferenceSuperior long-term retention driven by melanin binding affinity
ConditionsLC-MS/MS analysis of human hair and nail segments

Establishes this specific metabolite as the definitive biomarker for long-term forensic and workplace drug testing.

Pharmacopeial Impurity Profiling (QA/QC)

Directly leveraging its distinct chromatographic resolution from the parent API [1], this compound is strictly required as a reference standard for quantifying EP Impurity C and USP Related Compound C in chlorpheniramine maleate drug substance and finished dosage forms.

Forensic and Clinical Toxicology

Due to its high melanin binding affinity and long-term stability in keratin matrices [2], desmethyl chlorpheniramine serves as a primary analytical target in LC-MS/MS assays of hair and nails to confirm historical chlorpheniramine ingestion.

In Vitro DMPK Assays

Utilizing its precise molar stability as a maleate salt , it is employed as a definitive calibration standard to calculate CYP-mediated N-demethylation rates of chlorpheniramine in human liver microsome (HLM) studies.

Dates

Last modified: 08-15-2023

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